molecular formula C7H9BrN2 B1376217 5-Bromo-3-ethylpyridin-2-amine CAS No. 1037253-14-7

5-Bromo-3-ethylpyridin-2-amine

Cat. No. B1376217
M. Wt: 201.06 g/mol
InChI Key: JYVIQBPXESSJDR-UHFFFAOYSA-N
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Patent
US08865732B2

Procedure details

Following a literature procedure (Journal of Molecular Catalysis A: Chemical 2007, 267, 30) tert-butyl 3-ethylpyridin-2-ylcarbamate (820 mg, 3.68 mmol) was treated with 4.0 M HCl in dioxane (4 mL, 4 mmol) and the reaction was maintained at rt for 2 h. Water (2 mL) was added and K2CO3 was added until pH>10. The resulting suspension was filtered and the isolated solid was washed with EtOAc (2 mL). The organic filtrates were concentrated and the resulting residue was dissolved in acetonitrile (4 mL). A portion (2 mL) was treated with NH4OAc (100 mg), followed by NBS (280 mg, 1.57 mmol). The reaction was maintained at rt for 15 min. The reaction was then partitioned between EtOAc and water and the resulting layers separated. The aqueous portion was extract with EtOAc (2×5 mL) and the combined organic layers were concentrated. The resulting residue was purified by reverse phase HPLC. The collected fractions were basified to pH>10 by the addition of saturated aqueous Na2CO3 solution. Extraction with EtOAc (2×20 mL) followed by concentration provided 240 mg of 5-bromo-3-ethylpyridin-2-amine: 1H NMR (400 MHz, CDCl3) δ 7.99 (d, J=2.4 Hz, 1H); 7.39 (d, J=2.4 Hz, 1H); 4.41 (br s, 2H); 2.42 (q, J=7.2 Hz, 2H); 1.26 (t, J=7.2 Hz, 3H).
Quantity
820 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
280 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4]([NH:9]C(=O)OC(C)(C)C)=[N:5][CH:6]=[CH:7][CH:8]=1)[CH3:2].Cl.O1CCOCC1.C([O-])([O-])=O.[K+].[K+].C1C(=O)N([Br:37])C(=O)C1>O>[Br:37][C:7]1[CH:8]=[C:3]([CH2:1][CH3:2])[C:4]([NH2:9])=[N:5][CH:6]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
820 mg
Type
reactant
Smiles
C(C)C=1C(=NC=CC1)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
280 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the isolated solid was washed with EtOAc (2 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic filtrates were concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in acetonitrile (4 mL)
ADDITION
Type
ADDITION
Details
A portion (2 mL) was treated with NH4OAc (100 mg)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained at rt for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction was then partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
the resulting layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extract with EtOAc (2×5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by reverse phase HPLC
ADDITION
Type
ADDITION
Details
The collected fractions were basified to pH>10 by the addition of saturated aqueous Na2CO3 solution
EXTRACTION
Type
EXTRACTION
Details
Extraction with EtOAc (2×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.